N-Benzylidene-2-propynylamine

Description

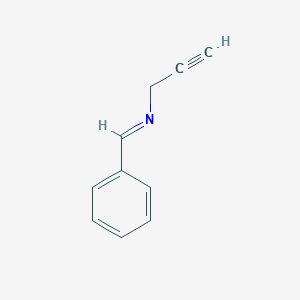

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-prop-2-ynylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPOHBCBQQCLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400248 | |

| Record name | N-Benzylidene-2-propynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57734-99-3 | |

| Record name | N-Benzylidene-2-propynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Benzylidene-2-propynylamine from propargylamine and benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidene-2-propynylamine, an imine derived from propargylamine and benzaldehyde, is a versatile building block in organic synthesis. Its propargyl group allows for participation in a variety of reactions, including click chemistry, transition-metal-catalyzed couplings, and the synthesis of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, experimental protocols, and reaction parameters. The information is presented to be a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

Imines, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond. The synthesis of this compound involves the condensation reaction between a primary amine, propargylamine, and an aldehyde, benzaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination of water. The formation of the imine is typically reversible and can be driven to completion by removing the water formed during the reaction. The presence of the terminal alkyne in the propargyl moiety makes this compound a particularly useful intermediate for the synthesis of more complex molecules.

Reaction Mechanism and Signaling Pathway

The formation of this compound proceeds through a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by dehydration.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, and a water molecule is eliminated, yielding the final imine product. This step is often acid-catalyzed.

Experimental Protocols

Several methods have been reported for the synthesis of this compound. Below are detailed protocols for two common approaches.

Method 1: Direct Condensation with a Dehydrating Agent

This method involves the direct reaction of propargylamine and benzaldehyde in the presence of a dehydrating agent to remove the water formed and drive the reaction to completion.

-

Materials:

-

Propargylamine

-

Benzaldehyde

-

Magnesium sulfate (anhydrous)

-

Benzene (or another suitable aprotic solvent like toluene)

-

-

Procedure:

-

In a round-bottom flask, dissolve propargylamine (1.0 eq) and benzaldehyde (1.0 eq) in benzene.

-

Add anhydrous magnesium sulfate (1.5 eq) to the stirred solution.

-

Stir the resulting mixture at room temperature for 30 minutes.[1]

-

Filter the mixture to remove the magnesium sulfate.

-

Remove the water from the filtrate by azeotropic distillation.

-

Evaporate the remaining benzene under reduced pressure.

-

The residue can be further purified by vacuum distillation to yield pure this compound.[1]

-

Method 2: Synthesis from Propargyl Halide and Benzaldehyde in the Presence of Ammonia

This alternative method generates the propargylamine in situ or uses a propargyl halide as the starting material.

-

Materials:

-

Propargyl bromide (or propargyl methanesulfonate)

-

Benzaldehyde

-

Aqueous ammonia solution (e.g., 28%)

-

Toluene

-

-

Procedure:

-

Mix an aqueous ammonia solution with benzaldehyde.

-

Prepare a solution of propargyl bromide in toluene.

-

Add the propargyl bromide solution dropwise to the ammonia-benzaldehyde mixture at a controlled temperature (e.g., 20°C) over a period of time.[2]

-

Continue stirring the mixture at the same temperature for several hours.[2]

-

After the reaction is complete, separate the organic phase.

-

The organic phase, containing the this compound in toluene, can be concentrated.

-

The crude product can then be purified by distillation.[2]

-

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental procedure for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Propargylamine | 13.8 g | [1] |

| Benzaldehyde | 26.5 g | [1] |

| Magnesium Sulfate | 10 g | [1] |

| Benzene (solvent) | 75 ml | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 30 minutes | [1] |

| Product | ||

| Product Name | N-Benzylidene-2-propyn-1-amine | [1] |

| Boiling Point | 64°-66° C (0.2 Torr) | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be achieved through several methods, with the direct condensation of propargylamine and benzaldehyde in the presence of a dehydrating agent being a common and effective approach. The resulting imine is a valuable intermediate in organic synthesis due to the reactive nature of its alkyne functionality. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and materials science to utilize this versatile compound in their synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield and purity of the final product.

References

Technical Guide: N-(phenylmethylene)prop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(phenylmethylene)prop-2-yn-1-amine, a molecule incorporating both a benzylidene imine and a propargylamine functional group. The guide details the compound's chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with a summary of reactants and conditions. Due to a lack of publicly available data, this guide also addresses the current gap in knowledge regarding the specific biological activities and mechanisms of action of this compound. A speculative discussion on its potential therapeutic relevance is included, based on the known pharmacology of related structural motifs.

Chemical Identification and Properties

N-Benzylidene-2-propynylamine is an organic compound with the molecular formula C₁₀H₉N.[1] Its structure features a phenyl group double-bonded to a nitrogen atom, which is in turn attached to a propargyl group.

IUPAC Name: N-(phenylmethylene)prop-2-yn-1-amine

Synonyms:

-

This compound

-

Benzylidene-prop-2-ynyl-amine

-

N-Benzylidenepropargylamine

-

N-(Phenylmethylene)-2-propyn-1-amine

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 57734-99-3 | [1] |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Form | Oil | [2] |

| Color | Yellow | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

Synthesis of N-(phenylmethylene)prop-2-yn-1-amine

The synthesis of N-(phenylmethylene)prop-2-yn-1-amine is typically achieved through the condensation reaction of propargylamine and benzaldehyde. This reaction forms an imine (Schiff base) by eliminating a molecule of water.

Experimental Protocol

The following protocol is based on established laboratory methods for the synthesis of N-benzylidene imines.[3]

Materials:

-

Propargylamine (2-propyn-1-amine)

-

Benzaldehyde

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Benzene (or a suitable alternative solvent like toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for filtration and solvent removal

Procedure:

-

In a round-bottom flask, dissolve propargylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as benzene.

-

To the stirred solution, add anhydrous magnesium sulfate (a dehydrating agent) to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Allow the mixture to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the magnesium sulfate is removed by filtration.

-

The solvent is then removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude N-(phenylmethylene)prop-2-yn-1-amine product.

-

Further purification can be achieved through methods like vacuum distillation if required.

Summary of a Reported Synthesis:

| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Reaction Time | Temperature |

| 13.8 g Propargylamine | 26.5 g Benzaldehyde | 10 g Magnesium Sulfate | 75 ml Benzene | 30 minutes | Room Temperature |

Data sourced from PrepChem.com[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(phenylmethylene)prop-2-yn-1-amine.

Biological Activity and Therapeutic Potential

Disclaimer: As of the date of this document, there is no specific, publicly available scientific literature detailing the biological activities, signaling pathway interactions, or quantitative pharmacological data for N-(phenylmethylene)prop-2-yn-1-amine. The following discussion is speculative and based on the known activities of its constituent chemical motifs.

The structure of N-(phenylmethylene)prop-2-yn-1-amine contains two key pharmacophores: the propargylamine group and the benzylidene imine (Schiff base) moiety. Both are found in a variety of biologically active compounds.

Potential Activities Associated with the Propargylamine Moiety

The propargylamine motif is a well-established functional group in medicinal chemistry, most notably for its role as an irreversible inhibitor of monoamine oxidase (MAO) enzymes.[4][5] Compounds like selegiline and rasagiline, which contain a propargylamine group, are used in the treatment of Parkinson's disease.[6] The terminal alkyne of the propargylamine can act as a mechanism-based inactivator of flavin-containing enzymes. This suggests that N-(phenylmethylene)prop-2-yn-1-amine could potentially be investigated for activity against such enzymes. The propargylamine moiety is also explored in the development of anticancer agents and as a versatile building block in drug discovery.[7][8]

Potential Activities Associated with the Benzylidene Imine Moiety

Schiff bases, including N-benzylidene derivatives, are known to exhibit a broad range of biological activities.[9] These activities include antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory properties.[10][11] The imine C=N bond is often crucial for the biological activity of these compounds. The specific activity is highly dependent on the nature and substitution patterns of the aromatic rings.

Speculative Logical Relationship Diagram

Caption: Inferred potential biological activities based on structural motifs.

Conclusion and Future Directions

N-(phenylmethylene)prop-2-yn-1-amine is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. However, there is a clear absence of experimental data to validate these possibilities. This presents an opportunity for researchers in drug discovery and medicinal chemistry. Future work should focus on the synthesis and subsequent in vitro screening of this compound against a panel of targets, including monoamine oxidases, various cancer cell lines, and a range of bacterial and fungal strains. Such studies would be the first step in determining if the theoretical potential of this molecule can be translated into tangible therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 57734-99-3 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzylidene-2-propynylamine: A Technical Whitepaper

CAS Number: 57734-99-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidene-2-propynylamine is a chemical compound characterized by the presence of both an imine (N-benzylidene) and a propargyl group. While specific research on this molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The propargylamine moiety is a key pharmacophore in several approved drugs and clinical candidates, particularly for neurodegenerative diseases and oncology, often acting as an irreversible enzyme inhibitor. The N-benzylidene group is also found in various compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis protocols, and inferred biological potential based on the activities of its constituent functional groups. This document aims to serve as a foundational resource to stimulate further research into the potential applications of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available data from chemical supplier databases and inferred properties based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 57734-99-3 | - |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Physical State | Yellow Oil | Inferred from supplier data |

| Boiling Point | 110-113.5 °C @ 1-2 mmHg | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR | δ ~8.3-8.5 (s, 1H, -N=CH-), δ ~7.2-7.9 (m, 5H, Ar-H), δ ~4.0-4.2 (d, 2H, -N-CH₂-), δ ~2.2-2.4 (t, 1H, -C≡CH) |

| ¹³C NMR | δ ~160-165 (-N=CH-), δ ~127-136 (Ar-C), δ ~80-85 (-C≡CH), δ ~70-75 (-C≡CH), δ ~40-45 (-N-CH₂-) |

| IR (Infrared) | ~3300 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1640 cm⁻¹ (C=N stretch), ~3050 cm⁻¹ (aromatic C-H stretch) |

| Mass Spec (MS) | Predicted m/z: 143.07 (M⁺), 142.06 (M-H)⁺, 115.05 (M-C₂H₂)⁺, 91.05 (C₇H₇)⁺, 77.04 (C₆H₅)⁺ |

| Disclaimer: The spectroscopic data presented are predicted values based on the known chemical shifts and absorption bands of the N-benzylidene and propargylamine functional groups. Experimental verification is required. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a condensation reaction between propargylamine and benzaldehyde.

Synthesis Protocol

Reaction: Condensation of Propargylamine and Benzaldehyde

Reagents:

-

Propargylamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄) or other suitable dehydrating agent

-

Anhydrous solvent (e.g., Benzene, Toluene, or Dichloromethane)

Procedure:

-

To a stirred solution of propargylamine in the chosen anhydrous solvent, add an equimolar amount of benzaldehyde at room temperature.

-

Add a dehydrating agent, such as anhydrous magnesium sulfate, to the reaction mixture.

-

Stir the mixture at room temperature for a duration ranging from 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dehydrating agent.

-

Wash the solid residue with a small amount of the solvent.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

References

Molecular weight and formula of N-Benzylidene-2-propynylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N-Benzylidene-2-propynylamine, a molecule of interest in organic synthesis and potentially in medicinal chemistry.

Core Molecular Information

This compound is an imine derivative formed from the condensation of benzaldehyde and 2-propynylamine. Its core structure features a benzene ring and a propargyl group attached to the imine functional group.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| CAS Number | 57734-99-3 | [1] |

| Physical State | Not specified in available literature | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis Protocols

The synthesis of this compound, like other imines, is typically achieved through the condensation reaction between an aldehyde (benzaldehyde) and a primary amine (2-propynylamine). Several methods have been reported for the synthesis of related imines, which can be adapted for this specific compound.

Protocol 1: General Imine Formation

This protocol describes a general method for the synthesis of N-benzylidene imines.

-

Reactants: Benzaldehyde and 2-propynylamine (propargylamine) in equimolar amounts.

-

Solvent: A suitable organic solvent such as toluene, benzene, or methanol.

-

Procedure:

-

Dissolve benzaldehyde and 2-propynylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

The reaction can be stirred at room temperature or heated to reflux to drive the condensation. The removal of water, a byproduct of the reaction, can improve the yield. This can be achieved by azeotropic distillation if a suitable solvent like toluene is used.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

A visual representation of a typical synthesis workflow is provided below.

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.9 ppm- Imine proton (-CH=N-): ~8.0-8.5 ppm- Methylene protons (-CH₂-C≡): ~4.0-4.5 ppm- Acetylenic proton (-C≡CH): ~2.5-3.0 ppm |

| ¹³C NMR | - Aromatic carbons: ~120-140 ppm- Imine carbon (-C=N-): ~160-170 ppm- Alkyne carbons (-C≡C-): ~70-90 ppm- Methylene carbon (-CH₂-): ~30-40 ppm |

| IR Spectroscopy | - C≡C-H stretch (terminal alkyne): ~3300 cm⁻¹- C=N stretch (imine): ~1640-1690 cm⁻¹- C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (can be weak)- Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aromatic C=C stretch: ~1450-1600 cm⁻¹ |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 143- Common fragments may include loss of the propargyl group, or fragmentation of the benzylidene moiety. |

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity, pharmacological properties, or associated signaling pathways for this compound. Research in this area is required to elucidate any potential therapeutic applications. The presence of the propargyl group, a known pharmacophore in some enzyme inhibitors, suggests that this molecule could be a candidate for screening in various biological assays.

Due to the lack of data on biological pathways, a signaling pathway diagram cannot be provided at this time. The diagram below illustrates a logical workflow for the initial screening of a novel compound like this compound in a drug discovery context.

Conclusion

This compound is a readily synthesizable imine with a defined molecular formula and weight. While detailed experimental data on its physical and spectral properties are currently limited in publicly accessible databases, its structure suggests potential for further investigation, particularly in the context of medicinal chemistry and materials science. Future research is needed to characterize this compound fully and to explore its potential biological activities.

References

Spectroscopic Data of N-Benzylidene-2-propynylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the imine compound, N-Benzylidene-2-propynylamine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis of structurally similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its constituent functional groups (a terminal alkyne, an imine, and a monosubstituted benzene ring) and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 - 8.5 | Singlet (s) | 1H | Imine proton (-CH=N-) |

| ~7.7 - 7.9 | Multiplet (m) | 2H | Aromatic protons (ortho to -CH=N) |

| ~7.4 - 7.6 | Multiplet (m) | 3H | Aromatic protons (meta and para to -CH=N) |

| ~4.3 - 4.5 | Doublet (d) | 2H | Methylene protons (-N-CH₂-C≡) |

| ~2.3 - 2.5 | Triplet (t) | 1H | Acetylenic proton (-C≡CH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | Imine carbon (-CH=N-) |

| ~135 - 140 | Aromatic carbon (ipso- to -CH=N) |

| ~130 - 135 | Aromatic carbon (para to -CH=N) |

| ~128 - 130 | Aromatic carbons (ortho and meta to -CH=N) |

| ~80 - 85 | Acetylenic carbon (-C≡CH) |

| ~70 - 75 | Acetylenic carbon (-C≡CH) |

| ~50 - 55 | Methylene carbon (-N-CH₂-C≡) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~3050 | Medium | =C-H stretch (aromatic) |

| ~2120 | Medium, Sharp | C≡C stretch (alkyne)[1][2][3][4] |

| ~1640 | Medium | C=N stretch (imine) |

| ~1600, 1480, 1450 | Medium to Weak | C=C stretches (aromatic ring) |

| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Possible Fragment Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 142 | [M-H]⁺ |

| 115 | [M-C₂H₃]⁺ |

| 104 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This procedure is adapted from known methods for imine synthesis.[5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 equivalent) and propargylamine (1.0-1.1 equivalents) in a suitable solvent such as dichloromethane or toluene.

-

Drying: Add an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to the mixture to remove the water formed during the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][10][11][12]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy [13][14][15]

-

Sample Preparation: For a neat liquid sample, place a drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates or ATR crystal and subtract it from the sample spectrum.

3. Mass Spectrometry (MS) [16][17][18][19][20]

-

Sample Introduction: Introduce a dilute solution of the purified sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. peerj.com [peerj.com]

- 6. Imine formation-Typical procedures - operachem [operachem.com]

- 7. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. depts.washington.edu [depts.washington.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. researchgate.net [researchgate.net]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. researchgate.net [researchgate.net]

- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 18. uoguelph.ca [uoguelph.ca]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of N-Benzylidene-2-propynylamine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidene-2-propynylamine is a valuable building block in organic synthesis, serving as a precursor for various nitrogen-containing heterocyclic compounds and molecules of pharmaceutical interest. Understanding the mechanism of its formation is crucial for optimizing reaction conditions and maximizing yields. This technical guide provides a comprehensive overview of the formation of this compound from benzaldehyde and propargylamine. It details the underlying reaction mechanism, provides experimentally determined quantitative data, outlines detailed experimental protocols, and includes visual representations of the key pathways and workflows.

Core Mechanism: Nucleophilic Addition-Elimination

The formation of this compound from benzaldehyde and propargylamine proceeds through a two-step nucleophilic addition-elimination mechanism, which is characteristic of imine (or Schiff base) formation.[1][2][3]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine (propargylamine) on the electrophilic carbonyl carbon of benzaldehyde. The lone pair of electrons on the nitrogen atom of the propargylamine attacks the partially positively charged carbon of the carbonyl group. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[3] This step is typically the rate-determining step of the reaction.

-

Dehydration (Elimination): The carbinolamine intermediate is generally unstable and undergoes dehydration to form the stable imine product.[1] This elimination of a water molecule is often catalyzed by mild acid, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).[3][4] Subsequent deprotonation of the nitrogen atom by a base (such as another amine molecule or the solvent) results in the formation of the carbon-nitrogen double bond of the imine.

The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the this compound product.[1]

Signaling Pathway Diagram

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data Presentation

The following tables summarize quantitative data from various experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1 [5] | Protocol 2 [5] | Protocol 3 [6] |

| Benzaldehyde | 2.23 g (21 mmol) | 31.9 g (0.3 mol) | 26.5 g |

| Propargyl Source | Propargyl bromide (2.38 g, 20 mmol) | Propargyl methanesulfonate (31.6 g, 0.236 mol) | Propargylamine (13.8 g) |

| Amine Source | 28% aq. Ammonia (12.1 g, 200 mmol) | 28% aq. Ammonia (122 g, 2 mol) | Propargylamine |

| Solvent | Toluene (9.5 g) | Toluene (103 g) | Benzene (75 ml) |

| Catalyst/Reagent | None | None | Magnesium sulfate (10 g) |

| Reaction Temperature | 20°C | 21°C | Room Temperature |

| Reaction Time | 10 hours | 15 hours | 30 minutes |

| Yield | Not specified directly | 85% | Not specified directly |

Experimental Protocols

Protocol A: Synthesis via Propargyl Methanesulfonate and Ammonia[5]

This protocol describes the formation of this compound from propargyl methanesulfonate, benzaldehyde, and aqueous ammonia in a toluene solvent system.

Materials:

-

Propargyl methanesulfonate

-

Benzaldehyde

-

Toluene

-

28% aqueous ammonia solution

-

Water

Procedure:

-

Dissolve propargyl methanesulfonate (31.6 g, 0.236 mol) and benzaldehyde (31.9 g, 0.3 mol) in 103 g of toluene.

-

Add a 28% aqueous ammonia solution (122 g, 2 mol) dropwise to the toluene solution at 21°C over 8 hours.

-

Stir the resulting mixture at the same temperature for 15 hours.

-

After the reaction is complete, separate the organic phase.

-

Wash the organic phase with water.

-

Concentrate the organic phase to a weight of 57.3 g to obtain a toluene solution containing 28.6 g of this compound (85% yield).

Protocol B: Direct Condensation with Magnesium Sulfate[6]

This protocol details the direct condensation of benzaldehyde and propargylamine using magnesium sulfate as a dehydrating agent.

Materials:

-

Propargylamine

-

Benzaldehyde

-

Benzene

-

Magnesium sulfate

Procedure:

-

To a stirred solution of propargylamine (13.8 g) and benzaldehyde (26.5 g) in 75 ml of benzene, add 10 g of magnesium sulfate.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

The product, N-benzylidene-2-propyn-1-amine, is formed in the benzene solution. Further purification may be required.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and isolation of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. m.youtube.com [m.youtube.com]

- 5. EP0810199B1 - Method for producing propargylamine compounds - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

A-Technical-Guide-to-the-Physical-Properties-of-Acetylsalicylic-Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Acetylsalicylic acid (ASA), commonly known as aspirin, is a cornerstone medication used for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] A derivative of salicylic acid, its therapeutic efficacy and formulation development are deeply rooted in its fundamental physical and chemical characteristics.[1][2] This guide provides a comprehensive overview of the core physical properties of acetylsalicylic acid, including its boiling point, solubility, and appearance, supported by detailed experimental protocols and a visualization of its primary mechanism of action.

Physical and Chemical Properties

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1][3] While stable in dry air, it gradually hydrolyzes into acetic and salicylic acids when exposed to moisture.[2] This decomposition is accelerated in solutions containing alkali hydroxides or carbonates.[4]

Appearance and Morphology

Under standard conditions, acetylsalicylic acid presents as an odorless, colorless to white crystalline powder.[5][6][7] Upon contact with moist air, it may develop the characteristic vinegar-like odor of acetic acid due to hydrolysis.[7] The ability of a substance to exist in more than one crystal form is known as polymorphism.[1] In its primary crystal form (Form I), pairs of aspirin molecules create centrosymmetric dimers.[1] A second polymorphic form was identified in 2005.[1]

Boiling Point and Thermal Decomposition

Acetylsalicylic acid does not have a traditional boiling point at atmospheric pressure; instead, it decomposes upon heating.[6] The melting point is consistently reported to be in the range of 134-136°C.[4][8] Decomposition begins at temperatures around its melting point, approximately 140°C (284°F).[1][2][5]

The thermal degradation of acetylsalicylic acid is a complex process. It begins with the hydrolysis of the ester linkage, yielding salicylic acid and acetic acid.[9] At higher temperatures, the resulting salicylic acid further degrades to phenol and carbon dioxide.[9]

Solubility Profile

The solubility of acetylsalicylic acid is a critical factor in its absorption and formulation. It is slightly soluble in water but demonstrates greater solubility in organic solvents.[6][10] The solubility is also influenced by temperature, generally increasing as the temperature rises.[11]

Table 1: Quantitative Physical Properties of Acetylsalicylic Acid

| Property | Value | Conditions |

| Appearance | Colorless to white crystalline powder | Standard Temperature and Pressure |

| Melting Point | 134-136 °C (273-277 °F) | - |

| Boiling Point | Decomposes at ~140 °C (284 °F) | Atmospheric Pressure |

| pKa | 3.5 | 25 °C (77 °F) |

| Solubility in Water | ~3 mg/mL | 25 °C (77 °F) |

| ~10 mg/mL | 37 °C (98.6 °F) | |

| Solubility in Ethanol | ~50 mg/mL | - |

| Other Solvents | Freely soluble in ether and chloroform | - |

Data compiled from sources[1][2][4][5][6][10][12].

Experimental Protocols

Accurate determination of physical properties requires standardized experimental methodologies. The following sections detail common protocols for evaluating the thermal properties and solubility of acetylsalicylic acid.

Determination of Thermal Properties (Melting and Decomposition Point)

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for characterizing the thermal behavior of pharmaceutical compounds.[13]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and enthalpy of fusion.[9][13] TGA measures the change in mass of a sample as a function of temperature, identifying the onset and stages of decomposition.[9]

-

Sample Preparation: A small, precisely weighed sample of acetylsalicylic acid (typically 7-20 mg) is placed into a DSC or TGA pan (e.g., platinum crucible).[9][13]

-

Instrumentation: A calibrated thermal analysis instrument (e.g., Perkin-Elmer Diamond thermobalance) is used.[13]

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate, such as 10°C/min, is applied.[13][14]

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a specified flow rate (e.g., 50 mL/min).[9][13]

-

Temperature Range: The experiment is run over a temperature range that encompasses the melting and decomposition events, for instance, from 25°C to 500°C.[13]

-

-

Data Analysis:

-

DSC: The extrapolated onset of the endothermic peak in the DSC curve is identified as the melting point.[9] The area under this peak corresponds to the enthalpy of fusion.[15]

-

TGA: The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) helps to pinpoint the temperatures of maximum mass loss rates, indicating the different stages of decomposition.[9]

-

Determination of Aqueous Solubility

Methodology: Shake-Flask Titration Method

The shake-flask method is a common and reliable technique for determining the solubility of a compound.[16]

-

Principle: An excess amount of the solute (aspirin) is agitated in a solvent (water) for a prolonged period to ensure saturation. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined by titration.

-

Procedure:

-

Preparation: Accurately weigh an excess amount of acetylsalicylic acid (e.g., ~0.5 g) and transfer it into a conical flask containing a precise volume of distilled water (e.g., 50 cm³).[16]

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a set duration (e.g., 5 minutes or longer) to allow the solution to reach equilibrium.[16] To minimize degradation, especially at higher temperatures or in buffered solutions, the equilibration time should be optimized to ensure saturation without significant hydrolysis.[17]

-

Filtration: Filter the suspension through a suitable filter (e.g., membrane filter) into a dry flask to separate the undissolved solid.[16][18]

-

Titration:

-

Pipette a known volume of the clear filtrate (e.g., 10 cm³) into a separate conical flask.[16]

-

Add a few drops of a suitable indicator, such as phenolphthalein.[16]

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.020 mol dm⁻³) until the endpoint is reached (the first permanent pink color).[16]

-

-

-

Calculation: The concentration of dissolved acetylsalicylic acid, and thus its solubility, is calculated from the volume of NaOH solution used in the titration. The experiment should be performed in triplicate to ensure accuracy.[17]

Mechanism of Action: COX Enzyme Inhibition

The therapeutic effects of aspirin are primarily due to its irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20][21] This action suppresses the production of prostaglandins and thromboxanes.[19] Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme.[19][20] This irreversible inhibition distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1]

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 4. 乙酰水杨酸 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]

- 8. 50-78-2 CAS MSDS (Acetylsalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Acetylsalicylic acid - Sciencemadness Wiki [sciencemadness.org]

- 11. espublisher.com [espublisher.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. bch.ro [bch.ro]

- 14. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The solubility of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 17. fip.org [fip.org]

- 18. hitachi-hightech.com [hitachi-hightech.com]

- 19. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 20. droracle.ai [droracle.ai]

- 21. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylidene Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylidene derivatives, a class of compounds characterized by the presence of an azomethine (-CH=N-) group, have emerged as a versatile and promising scaffold in medicinal chemistry. Their relative ease of synthesis and the facility with which their structure can be modified have led to the generation of a vast library of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of N-benzylidene derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms to support ongoing research and drug development efforts in this field.

Synthesis of N-Benzylidene Derivatives

The synthesis of N-benzylidene derivatives is typically achieved through a condensation reaction between a primary amine and an aldehyde or ketone. The general workflow for this synthesis is depicted below.

Experimental Protocol: General Synthesis

A common method for the synthesis of N-benzylidene derivatives involves the following steps:

-

Reactant Preparation: Equimolar amounts of a substituted aniline and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of an acid, such as glacial acetic acid, is added to the mixture to facilitate the reaction.

-

Reaction: The reaction mixture is refluxed for a period ranging from a few minutes to several hours, with the progress monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to yield the pure N-benzylidene derivative.

Anticancer Activity

N-benzylidene derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected N-benzylidene derivatives, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-Benzylideneaniline | HT-29 (Colon) | 32.1 | [1] |

| Compound 1 | A549 (Lung) | 0.51 ± 0.05 | [1] |

| Compound 1 | MCF-7 (Breast) | 7.2 ± 0.6 | [1] |

| Compound 3 | A549 (Lung) | 1.2 ± 0.05 | [1] |

| Compound 3 | MCF-7 (Breast) | 1.6 ± 0.09 | [1] |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | MRSA | 2 µg/mL | [2] |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | [3] |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | [3] |

Signaling Pathway: Apoptosis Induction

Many N-benzylidene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the N-benzylidene derivatives and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

N-benzylidene derivatives have shown considerable activity against a broad spectrum of pathogenic bacteria and fungi. The presence and position of various substituents on the aromatic rings play a crucial role in their antimicrobial potency.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of N-benzylidene derivatives is often evaluated by determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µM) | Reference |

| (E)-N-(3-chlorobenzylidene)-4-nitroaniline | Bacillus subtilis | - | - | [7] |

| 4-benzylidene-2-methyl-oxazoline-5-one | S. aureus PTCC 1112 | 34 | - | [8] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a) | S. aureus | - | 26.11 | [9] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4a) | C. albicans | - | 26.11 | [9] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4h) | S. aureus | - | 5.88 | [10] |

| N'-benzylidene-3,4-dimethoxybenzohydrazide (4i) | A. baumannii | - | - | [10] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[11][12]

-

Media Preparation: Mueller-Hinton agar is prepared and sterilized.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the N-benzylidene derivative solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Antioxidant Activity

Several N-benzylidene derivatives have been reported to possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals.

Quantitative Data: Antioxidant Activity

The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC₅₀ values.

| Compound/Derivative | Assay | IC₅₀ (µM or µg/mL) | Reference |

| 2,4,6-trichlorophenylhydrazine Schiff base (17) | DPPH | 4.05 ± 0.06 µM | [13] |

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 µg/mL | [14] |

| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 µg/mL | [14] |

| Caffeic acid | ABTS | 1.59 ± 0.06 µg/mL | [14] |

| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | [14] |

| N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines | DPPH, GOR, ABTS | Varied | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[16][17]

-

Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.

-

Reaction Mixture: A specific volume of the N-benzylidene derivative solution at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Activity

N-benzylidene derivatives have also been investigated for their anti-inflammatory potential, with some compounds showing inhibitory effects on key inflammatory mediators and enzymes.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by evaluating the reduction of pro-inflammatory markers.

| Compound/Derivative | Assay/Target | IC₅₀ (µM) | Reference |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | COX-2 | 0.74 | [18] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 | [19] |

| Pyridazine-based sulphonamide (7a) | COX-2 | 0.05 | [20] |

| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.35 ± 0.04 | [21] |

| FNF-12 | Degranulation in RBL-2H3 cells | 0.1237 | [7] |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Leukocyte migration reduction | 59% (at 10 mg/kg) | [21] |

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory (and anticancer) effects of some N-benzylidene derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[10][22]

Experimental Protocol: COX-2 Inhibition Assay

The ability of N-benzylidene derivatives to inhibit COX-2 can be evaluated using commercially available kits or established protocols.

-

Enzyme and Substrate Preparation: Ovine or human recombinant COX-2 and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the N-benzylidene derivative or a standard inhibitor (e.g., celecoxib).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

-

IC₅₀ Determination: The concentration of the derivative that causes 50% inhibition of COX-2 activity (IC₅₀) is determined.

Conclusion

N-benzylidene derivatives represent a highly valuable class of compounds with a diverse range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, oxidative stress, and inflammation underscores their potential as lead compounds for the development of novel therapeutic agents. The structure-activity relationship studies, facilitated by the ease of their synthesis and modification, will continue to drive the design of more potent and selective derivatives. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of N-benzylidene derivatives. Further in-depth in vivo studies and clinical trials are warranted to translate these promising in vitro findings into tangible clinical benefits.

References

- 1. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FNF-12, a novel benzylidene-chromanone derivative, attenuates inflammatory response in in vitro and in vivo asthma models mediated by M2-related Th2 cytokines via MAPK and NF-kB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Command Line | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dpph assay ic50: Topics by Science.gov [science.gov]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of Apoptosis by Crambene Protects Mice against Acute Pancreatitis via Anti-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DOT Language | Graphviz [graphviz.org]

- 18. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of N-Benzylidene-2-propynylamine in Click Chemistry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, efficient, and highly specific.[1] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is prized for its high yields, tolerance of a wide range of functional groups, and biocompatibility when used with stabilizing ligands.[3][4]

N-Benzylidene-2-propynylamine is a versatile reagent for click chemistry, incorporating a terminal alkyne for CuAAC reactions and a benzylidene group that can serve as a protecting group or be part of a larger pharmacophore. The imine functionality also offers potential for further chemical modifications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel triazole-containing compounds relevant to drug discovery and materials science.

Key Applications

The terminal alkyne group of this compound makes it an ideal building block for the synthesis of a diverse range of 1,4-disubstituted 1,2,3-triazoles through CuAAC. These triazole products have significant potential in various fields:

-

Drug Discovery: The 1,2,3-triazole ring is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to form favorable interactions with biological targets.[5][6] By clicking this compound with various azide-containing molecules (e.g., pharmacophores, linkers, or imaging agents), novel drug candidates can be synthesized. The N-benzylidene moiety can be a key part of the final compound's structure-activity relationship (SAR) or be deprotected to reveal a primary amine for further functionalization.[7]

-

Bioconjugation: In biological applications, the ability to link molecules with high specificity is crucial.[8] this compound can be used to modify biomolecules or surfaces. After the click reaction, the benzylidene group could potentially be hydrolyzed to expose a primary amine, allowing for secondary conjugation reactions.

-

Materials Science: The rigid, stable triazole ring can be incorporated into polymers and other materials to impart specific properties. The N-benzylidene group can influence the photophysical or electronic properties of the resulting materials.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the CuAAC reaction using this compound with a variety of structurally diverse azides. These reactions are generally high-yielding and proceed under mild conditions.

| Entry | Azide Partner (R-N₃) | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 25 | 95 |

| 2 | Phenyl Azide | CuSO₄/Sodium Ascorbate | THF/H₂O (1:1) | 16 | 25 | 92 |

| 3 | 4-Azidoaniline | CuSO₄/Sodium Ascorbate/THPTA | H₂O | 8 | 40 | 88 |

| 4 | 1-Azido-4-nitrobenzene | CuI | DMF | 24 | 25 | 90 |

| 5 | Azidomethyl Phenyl Sulfide | CuSO₄/Sodium Ascorbate | CH₂Cl₂/H₂O | 18 | 25 | 93 |

Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and an organic azide.

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the desired azide (1.05 eq.), and a 1:1 mixture of t-BuOH and water (to achieve a 0.1 M concentration of the limiting reagent).

-

Stir the mixture at room temperature until all solids are dissolved.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).

-

In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq.).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC for Bioconjugation in Aqueous Media using a Ligand

This protocol is adapted for reactions involving sensitive biomolecules in aqueous buffers, using a copper-stabilizing ligand to prevent degradation.[4]

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., peptide, protein, or oligonucleotide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

Procedure:

-

Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).[9]

-

Prepare a solution of the azide-modified biomolecule in PBS buffer.

-

In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio.[8]

-

To the solution of the azide-modified biomolecule, add this compound (typically 10-50 equivalents relative to the biomolecule).

-

Add the premixed CuSO₄/THPTA solution to the reaction mixture (final copper concentration typically 0.1-1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).[8]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protecting from light.

-

The resulting conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Visualizations

Reaction Scheme

Caption: General scheme of the CuAAC reaction with this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of triazoles.

Logical Relationship for Drug Discovery Application

Caption: Workflow for using this compound in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. axispharm.com [axispharm.com]

Application Notes and Protocols: N-Benzylidene-2-propynylamine in the Synthesis of Novel Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylidene-2-propynylamine is a versatile bifunctional molecule incorporating both an imine and a terminal alkyne. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing heterocyclic compounds. The imine moiety can act as a precursor to azomethine ylides for 1,3-dipolar cycloaddition reactions, while the propargyl group offers a reactive site for various transformations, including click chemistry, cyclizations, and coupling reactions. These characteristics open avenues for the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel isoxazolidine derivatives through a 1,3-dipolar cycloaddition reaction. Isoxazolidines are important five-membered heterocycles that are present in a variety of biologically active compounds and can serve as versatile synthetic intermediates.

Application: Synthesis of Novel Isoxazolidine Derivatives

The reaction of this compound with nitrones represents a powerful method for the synthesis of novel isoxazolidine derivatives. This transformation proceeds via a [3+2] cycloaddition, where the nitrone acts as a 1,3-dipole and the C=N double bond of the N-benzylideneamine acts as the dipolarophile. The resulting isoxazolidine ring is substituted with both a phenyl group and a propargyl group, offering multiple points for further functionalization.

The propargyl group on the isoxazolidine scaffold is particularly attractive for drug development as it can be utilized for covalent modification of biological targets or for linking the molecule to other moieties using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from benzaldehyde and 2-propynylamine.

Materials:

-

Benzaldehyde

-

2-Propynylamine (Propargylamine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a solution of benzaldehyde (1.0 equivalent) in dichloromethane or diethyl ether, add 2-propynylamine (1.0-1.2 equivalents) dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add anhydrous magnesium sulfate or sodium sulfate to the reaction mixture to remove the water formed during the reaction.

-

Stir for an additional 30 minutes, then filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil. The product is often used in the next step without further purification.

Characterization Data (Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, N=CH), 7.80-7.78 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 4.10 (d, J = 2.4 Hz, 2H, N-CH₂), 2.35 (t, J = 2.4 Hz, 1H, C≡CH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 136.0, 130.8, 128.7, 128.4, 80.5, 72.0, 48.0.

-

IR (neat, cm⁻¹): ~3300 (C≡C-H), ~2120 (C≡C), ~1640 (C=N).

Protocol 2: Synthesis of 2-Methyl-3-phenyl-5-(prop-2-yn-1-yl)isoxazolidine via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of a novel isoxazolidine derivative through the reaction of this compound with C-phenyl-N-methylnitrone.

Materials:

-

This compound

-

C-phenyl-N-methylnitrone (can be prepared from benzaldehyde and N-methylhydroxylamine)

-

Toluene or Benzene (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) and C-phenyl-N-methylnitrone (1.0-1.1 equivalents) in anhydrous toluene.

-

Flush the flask with an inert atmosphere (nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired isoxazolidine product.

Data Presentation

Table 1: Reaction Parameters and Yields for Isoxazolidine Synthesis

| Entry | Dipolarophile | Nitrone | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | C-phenyl-N-methylnitrone | Toluene | 110 | 18 | ~70-80% |

Table 2: Spectroscopic Data for 2-Methyl-3-phenyl-5-(prop-2-yn-1-yl)isoxazolidine

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | Signals corresponding to the isoxazolidine ring protons, the phenyl group, the N-methyl group, and the propargyl group. |

| ¹³C NMR (CDCl₃) | Resonances for the carbons of the isoxazolidine ring, phenyl ring, N-methyl, and propargyl group. |

| IR (KBr, cm⁻¹) | Absence of C=N stretch (~1640 cm⁻¹), presence of C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹). |

| Mass Spectrometry (EI-MS) | Molecular ion peak corresponding to the calculated mass of the product. |

Visualization of Key Processes

Application Notes and Protocols for Protecting Group Strategies Involving N-Benzylidene-2-propynylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzylidene-2-propynylamine as a protecting group for primary amines. This strategy is particularly useful in multi-step organic synthesis where the reactivity of a primary amine needs to be temporarily masked. The protocols detailed below are based on established principles of imine formation and cleavage.

Introduction to this compound as a Protecting Group

Primary amines are fundamental functional groups in a vast array of organic molecules, including active pharmaceutical ingredients. Their nucleophilic nature, however, often necessitates protection during synthetic sequences to prevent unwanted side reactions. The this compound protecting group is formed by the condensation of a primary amine with benzaldehyde, followed by the introduction of a propargyl group. For the purpose of these notes, we will focus on the reversible formation of the N-benzylidene imine from propargylamine as the amine being protected. This imine linkage offers a stable yet readily cleavable means of protection. The benzylidene group provides steric bulk and electronic stabilization, while the propargyl moiety offers opportunities for further functionalization, such as in click chemistry.

Advantages of the N-Benzylidene Protecting Group:

-

Ease of Formation: Imines are typically formed in high yields under mild conditions.[1]

-

Stability: The N-benzylidene group is generally stable to basic and some nucleophilic conditions.

-

Mild Deprotection: Cleavage can be achieved under acidic or reductive conditions, often with high efficiency.[1][2]

-

Orthogonal Potential: The deprotection conditions are often compatible with other protecting groups, allowing for selective deprotection strategies.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the protecting group precursor from propargylamine and benzaldehyde.

Materials:

-

Propargylamine

-

Benzaldehyde

-

Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent

-

Benzene or Toluene (as solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for filtration and solvent evaporation

Procedure:

-

To a stirred solution of propargylamine (1.0 equivalent) in benzene or toluene, add benzaldehyde (1.0-1.1 equivalents).

-

Add anhydrous magnesium sulfate (a sufficient amount to absorb the water formed).

-

Stir the resulting mixture at room temperature for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, filter the reaction mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Protocol 2: Protection of a Primary Amine as an N-Benzylidene Derivative

This protocol outlines the general procedure for protecting a primary amine using benzaldehyde. For the context of this document, we will consider the protection of a generic primary amine R-NH₂.

Materials:

-

Primary amine (R-NH₂)

-

Benzaldehyde

-

Suitable solvent (e.g., Toluene, Methanol, or Ethanol)

-

Dean-Stark apparatus (if using toluene for azeotropic water removal) or a drying agent (e.g., MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in the chosen solvent in a round-bottom flask.

-

Add benzaldehyde (1.0-1.1 equivalents) to the solution.

-